2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine
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Overview
Description
2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, a piperidine moiety, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized from β-hydroxy amides using reagents such as Deoxo-Fluor® or diethylaminosulfur trifluoride (DAST) under controlled conditions.
Piperidine Derivative Synthesis: The piperidine moiety is often synthesized through cyclization reactions involving appropriate amines and aldehydes or ketones.
Coupling Reactions: The final step involves coupling the oxazole and piperidine derivatives with the trifluoromethylpyridine core using reagents like palladium catalysts under inert atmosphere conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the oxazole formation and large-scale coupling reactions using automated systems to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Reduction: The piperidine ring can be reduced using hydrogenation reactions with catalysts such as palladium on carbon.
Substitution: The trifluoromethyl group on the pyridine ring can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: MnO₂, bromotrichloromethane, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)
Reduction: Hydrogen gas, palladium on carbon
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
Oxidation: Formation of oxazoles
Reduction: Formation of reduced piperidine derivatives
Substitution: Formation of substituted pyridine derivatives
Scientific Research Applications
2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of small molecules with biological targets, aiding in the understanding of biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-({(2R,3R)-5-[(2S)-1-hydroxy-2-propanyl]-3-methyl-6-oxo-8-[(E)-2-phenylvinyl]-3,4,5,6-tetrahydro-2H-pyrido[2,3-b][1,5]oxazocin-2-yl}methyl)-1-methylurea
- **4-{[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]amino}-2-quinazolinyl derivatives
Uniqueness
The presence of the trifluoromethyl group in 2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-3-(trifluoromethyl)pyridine imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it a valuable compound for drug development and other scientific applications.
Properties
IUPAC Name |
3,5-dimethyl-4-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F3N3O2/c1-12-15(13(2)26-23-12)10-24-8-4-5-14(9-24)11-25-17-16(18(19,20)21)6-3-7-22-17/h3,6-7,14H,4-5,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MANLMBMJSMPCHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCCC(C2)COC3=C(C=CC=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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